

Unveiling the Molecular Architecture of Glucoconringiin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoconringiin, a distinct hydroxy-alkylglucosinolate found in Moringa oleifera, presents a unique chemical scaffold that is of growing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of **Glucoconringiin**. Detailed experimental protocols for its isolation and purification are presented, alongside spectroscopic data and a visualization of its biosynthetic origins. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

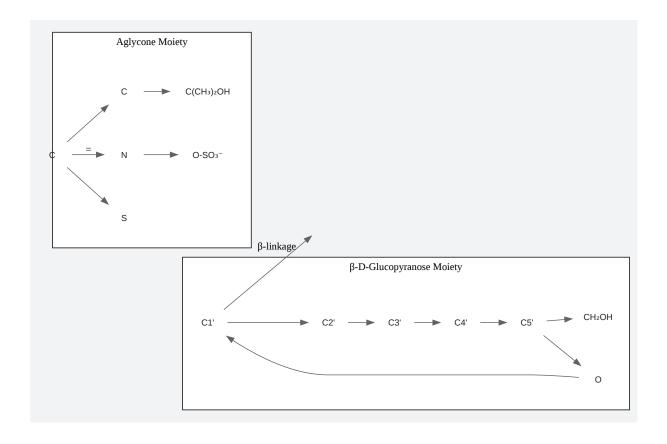
Glucoconringiin is chemically designated as 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose.[1] Its molecular formula is $C_{11}H_{21}NO_{10}S_2$, with a molecular weight of 391.4 g/mol .[1]

The structure of **Glucoconringiin** is characterized by a β-D-glucopyranose unit linked via a sulfur atom to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group.[1] The stereochemistry of the glucose moiety is crucial for its biological recognition and interaction with enzymes. The International Union of Pure and Applied Chemistry (IUPAC) name, [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate,



precisely defines the spatial arrangement of the hydroxyl and hydroxymethyl groups on the pyranose ring.[1]

Below is a diagram illustrating the chemical structure of **Glucoconringiin**, generated using the DOT language.



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Figure 1: Chemical Structure of Glucoconringiin.

Physicochemical and Spectroscopic Data

The structural elucidation of **Glucoconringiin** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] While specific spectral data from published literature is often presented in summary form, the following tables represent a compilation of expected and reported values for **Glucoconringiin** and related glucosinolates.



Table 1: Physicochemical Properties of Glucoconringiin

Property	Value	Reference
Molecular Formula	C11H21NO10S2	[1]
Molecular Weight	391.4 g/mol	[1]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate	[1]
Synonyms	1-S-[3-hydroxy-3-methyl-N- (sulfooxy)butanimidoyl]-1-thio- beta-D-glucopyranose, 2- Hydroxy-2-methylpropyl glucosinolate	[1]
CAS Number	28463-28-7	[3]
Classification	Alkylglucosinolate	[3]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Glucoconringiin**

Note: Actual chemical shifts can vary based on the solvent and experimental conditions. The data below is a generalized representation based on known glucosinolate spectra.



Position	¹³ C δ (ppm)	¹H δ (ppm)	Multiplicity	J (Hz)
Aglycone				
C-1	~165	-	-	-
C-2	~40	~2.8	m	
C-3	~70	-	-	-
C-4 (CH ₃)	~30	~1.2	S	
C-5 (CH ₃)	~30	~1.2	S	
Glucose				
C-1'	~82	~5.0	d	~9.5
C-2'	~72	~3.5	t	~9.0
C-3'	~78	~3.4	t	~9.0
C-4'	~70	~3.3	t	~9.0
C-5'	~81	~3.4	m	
C-6'	~62	~3.7, ~3.9	m	

Table 3: Mass Spectrometry Data for Glucoconringiin

Ionization Mode	lon	m/z	Fragmentation Pattern
ESI-	[M-H] ⁻	390.053	Loss of SO ₃ (-80 Da), loss of glucose (-162 Da)
ESI+	[M+H] ⁺	392.068	Loss of H ₂ SO ₄ (-98 Da)
ESI+	[M+Na] ⁺	414.050	Adduct formation

Experimental Protocols

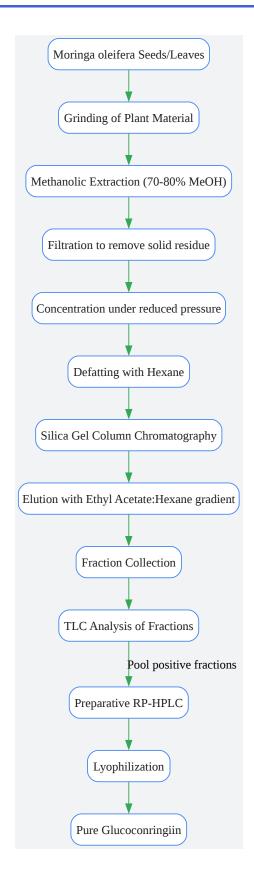


Isolation and Purification of Glucoconringiin from Moringa oleifera

The following protocol is a synthesized methodology based on established procedures for glucosinolate extraction and purification.

Workflow for Glucoconringiin Isolation





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Figure 2: Experimental workflow for the isolation of **Glucoconringiin**.



Detailed Methodology:

- Sample Preparation: Fresh or dried leaves/seeds of Moringa oleifera are ground into a fine powder.
- Extraction: The powdered material is extracted with 70-80% aqueous methanol at room temperature with continuous stirring for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.[4]
- Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to remove the methanol.
- Defatting: The resulting aqueous extract is partitioned against hexane to remove lipids and other nonpolar compounds.
- Column Chromatography: The defatted aqueous extract is loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexane.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative HPLC: Fractions containing Glucoconringiin, as identified by TLC, are pooled, concentrated, and subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification. A common mobile phase system is a gradient of acetonitrile in water.
- Lyophilization: The purified fractions from HPLC are lyophilized to yield pure
 Glucoconringiin as a white powder.

Structural Elucidation

The purified compound is subjected to a battery of spectroscopic analyses for complete structural elucidation and confirmation.[6]

- ¹H and ¹³C NMR: 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and to establish connectivity within the molecule.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem MS (MS/MS) experiments are conducted to



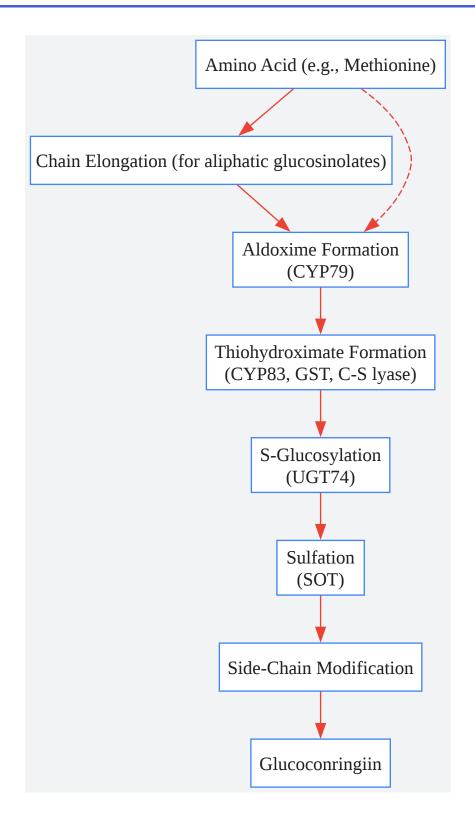
study the fragmentation pattern, which provides further structural information.

Biosynthesis of Glucoconringiin

Glucoconringiin, like other glucosinolates, is biosynthesized from amino acids. The biosynthesis pathway involves three main stages: amino acid chain elongation, formation of the core glucosinolate structure, and side-chain modification.[2][7][8]

Glucosinolate Biosynthesis Pathway





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Figure 3: General biosynthetic pathway of glucosinolates.

Conclusion



This technical guide provides a detailed overview of the chemical structure, stereochemistry, and analytical aspects of **Glucoconringiin**. The provided experimental protocols and biosynthetic pathway information offer a solid foundation for researchers to further explore the chemistry and biological activities of this intriguing natural product. The continued investigation into **Glucoconringiin** and other glucosinolates holds promise for the discovery of new therapeutic agents and a deeper understanding of plant secondary metabolism.

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References

- 1. rsc.org [rsc.org]
- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Glucoconringiin (FDB017776) FooDB [foodb.ca]
- 4. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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